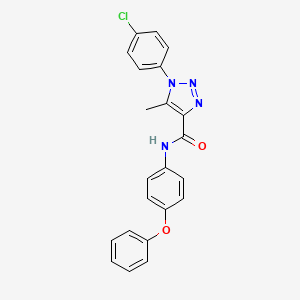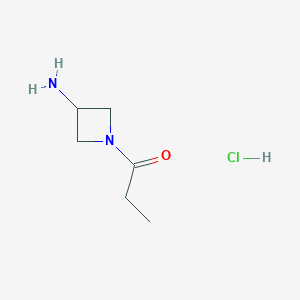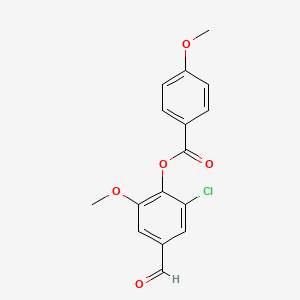
2-Chloro-4-formyl-6-methoxyphenyl 4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound features a mix of functional groups, including chloro, formyl, and methoxy groups attached to phenyl rings, indicating a complex reactivity profile. It likely shares characteristics with salicylic acid derivatives and benzofuran derivatives, used in various applications ranging from materials science to medicinal chemistry due to their unique physical and chemical properties.
Synthesis Analysis
Synthesis of structurally related compounds typically involves multi-step organic reactions, including halogenation, formylation, and esterification. For instance, the synthesis of related chloro and methoxy-substituted phenyl benzoates involves stepwise reactions starting from simpler aromatic compounds, utilizing reagents like morpholine and employing crystallization for purification (Duan et al., 2014).
Molecular Structure Analysis
The molecular structure of analogous compounds can be determined using X-ray crystallography, revealing dihedral angles and spatial arrangements critical for understanding reactivity and interaction potential. For example, structural analysis of a related compound showed specific dihedral angles between substituted phenyl rings, indicating the influence of substituents on molecular conformation (Duan et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often leverage the reactivity of formyl and methoxy groups. For example, Vilsmeier-Haack formylation could be applied to introduce formyl groups at specific positions on the aromatic ring, demonstrating the compound's synthetic versatility (Ricci et al., 1967).
Physical Properties Analysis
The physical properties, such as melting and boiling points, solubility, and crystalline structure, are significantly influenced by the molecular structure. For compounds with similar structural motifs, properties like thermal stability and phase behavior can vary with substitution patterns, impacting their application in materials science (Hoshino et al., 1991).
科学的研究の応用
Chemical Synthesis and Modifications
2-Chloro-4-formyl-6-methoxyphenyl 4-methoxybenzoate and its derivatives are primarily involved in chemical synthesis and modifications. For example, it is used in the Vilsmeier–Haack formylation process, which is a critical step in synthesizing various organic compounds. This process has been applied to substances like thiophen derivatives, demonstrating the compound's versatility in organic synthesis (Ricci, Balucani, & Buu‐Hoï, 1967).
Crystal Structure and Biological Evaluation
Another application is in the study of crystal structures and biological evaluation of certain compounds. For instance, derivatives of this compound have been evaluated as molluscicidal agents, which indicates its potential use in pest control and related fields (Duan et al., 2014).
Catalysis and Chemical Reactions
Additionally, this compound is used in catalyzing various chemical reactions. For example, the synthesis of 3-formyl-2-arylbenzo[b]furan derivatives involves using derivatives of this compound, highlighting its role in facilitating complex organic reactions (Liao et al., 2014).
Medicinal Chemistry
In medicinal chemistry, the compound's derivatives have been explored for their potential as cholinesterase inhibitors. This suggests potential applications in the treatment of conditions like Alzheimer's disease (Arfan et al., 2018).
Material Science
In material science, derivatives of this compound have been used in the synthesis of nematogenic compounds, which are crucial in the development of liquid crystal displays and related technologies (Hoshino, Hasegawa, & Matsunaga, 1991).
Antimicrobial Studies
Some derivatives have shown promising results in antimicrobial studies, indicating their potential use in developing new antimicrobial agents (Prasanna Kumar et al., 2013).
特性
IUPAC Name |
(2-chloro-4-formyl-6-methoxyphenyl) 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO5/c1-20-12-5-3-11(4-6-12)16(19)22-15-13(17)7-10(9-18)8-14(15)21-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZUYYZALJNNJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(methylthio)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2498590.png)
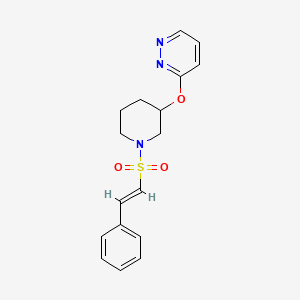
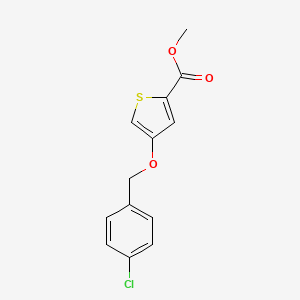
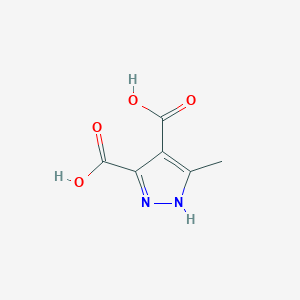
![8-(naphthalene-1-sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2498599.png)

![Spiro[2.5]octan-5-ylmethanol](/img/structure/B2498601.png)

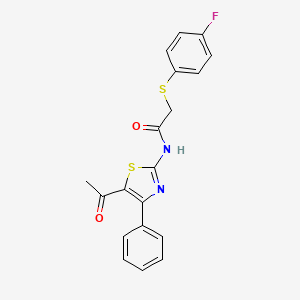
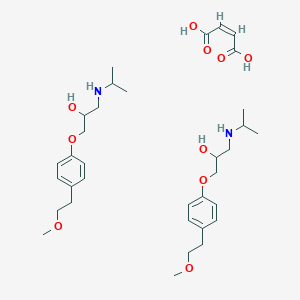
![1-(2-(2-hydroxyethoxy)ethyl)-2-imino-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2498605.png)
![4-(dimethylsulfamoyl)-N-[[4-(4-ethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2498608.png)
